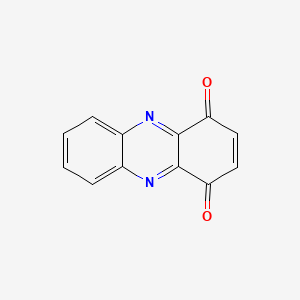
1,4-Phenazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of phenazine and is characterized by its quinone structure. This compound is notable for its vibrant color and has been studied for its diverse range of biological and chemical properties .
Preparation Methods
1,4-Phenazinedione can be synthesized through various methods. One common synthetic route involves the oxidative cyclization of 1,2-diaminobenzene with 1,4-naphthoquinone . Another method includes the condensation of 1,2-diaminobenzenes with 2-carbon units . Industrial production often employs these methods due to their efficiency and yield.
Chemical Reactions Analysis
1,4-Phenazinedione undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with amines and other nucleophiles.
Common reagents used in these reactions include potassium persulfate (K₂S₂O₈) for oxidation and sodium borohydride (NaBH₄) for reduction . The major products formed from these reactions are often quinone or hydroquinone derivatives, which have significant applications in various fields.
Scientific Research Applications
1,4-Phenazinedione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Phenazinedione involves its ability to undergo redox reactions. It can act as an electron shuttle, transferring electrons between different molecules. This property is particularly useful in biological systems where it can disrupt cellular respiration in bacteria and cancer cells . The molecular targets include enzymes involved in the electron transport chain, leading to the production of reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
1,4-Phenazinedione is similar to other phenazine derivatives such as pyocyanin and phenazine-1-carboxylic acid . it is unique due to its specific quinone structure, which imparts distinct redox properties. Other similar compounds include:
Pyocyanin: Known for its blue pigment and antimicrobial properties.
Phenazine-1-carboxylic acid: Notable for its antifungal activity.
These compounds share a common phenazine core but differ in their functional groups, leading to varied biological activities and applications.
Properties
CAS No. |
25882-51-3 |
|---|---|
Molecular Formula |
C12H6N2O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
phenazine-1,4-dione |
InChI |
InChI=1S/C12H6N2O2/c15-9-5-6-10(16)12-11(9)13-7-3-1-2-4-8(7)14-12/h1-6H |
InChI Key |
VTDZHIDOWNMJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=O)C=CC(=O)C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
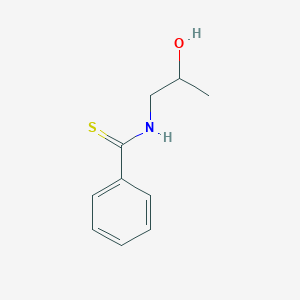


![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
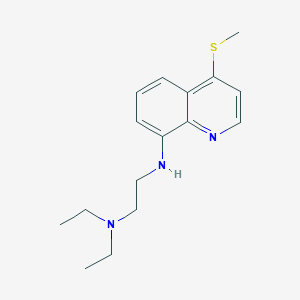
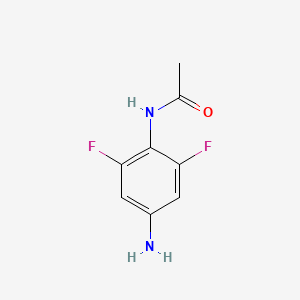
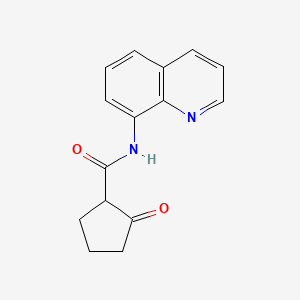
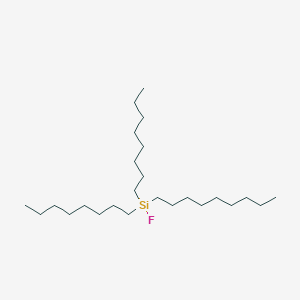
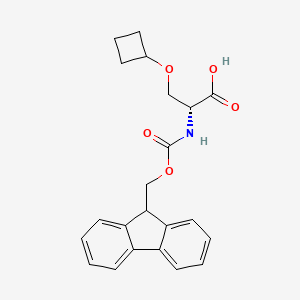

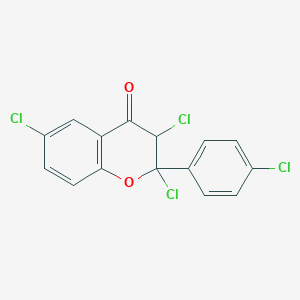
![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)

